molecular formula C13H18N2O4 B2826295 Diethyl 4,4-dicyanoheptanedioate CAS No. 29668-96-0

Diethyl 4,4-dicyanoheptanedioate

Cat. No.: B2826295
CAS No.: 29668-96-0
M. Wt: 266.297
InChI Key: AIFUOUBBQRDBED-UHFFFAOYSA-N
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Description

Diethyl 4,4-dicyanoheptanedioate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of heptanedioic acid, featuring two cyano groups and two ethyl ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4,4-dicyanoheptanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with acrylonitrile in the presence of a base, followed by subsequent reactions to introduce the cyano groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of optimal temperature and pressure conditions, and purification of the final product through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4-dicyanoheptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diethyl 4,4-dicarboxyheptanedioate.

    Reduction: Formation of diethyl 4,4-diaminoheptanedioate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Diethyl 4,4-dicyanoheptanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 4,4-dicyanoheptanedioate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the cyano groups.

    Diethyl 2,2-dicyanopentanedioate: A structurally related compound with a shorter carbon chain.

    Diethyl 4,4-dicarboxyheptanedioate: The oxidized form of diethyl 4,4-dicyanoheptanedioate.

Uniqueness

This compound is unique due to the presence of both cyano and ester functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.

Properties

IUPAC Name

diethyl 4,4-dicyanoheptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-18-11(16)5-7-13(9-14,10-15)8-6-12(17)19-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFUOUBBQRDBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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